Bienvenue dans la boutique en ligne BenchChem!

(R)-4-phenyl-1,2,3,4-tetrahydroquinoline

Biocatalysis Kinetic resolution Enantioselective synthesis

(R)-4-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 1335558-05-8, C₁₅H₁₅N, MW 209.29) is the single (R)-enantiomer of the 4-phenyl-substituted 1,2,3,4-tetrahydroquinoline scaffold. This chiral tetrahydroquinoline (THQ) bears a stereogenic center at the C4 position and belongs to a privileged structural class found in numerous bioactive natural products and pharmaceuticals, including FSH receptor antagonists, CETP inhibitors, and hepatoprotective agents.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
Cat. No. B14036589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-phenyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2/t13-/m1/s1
InChIKeyYUEVNAMKBJHWDG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Phenyl-1,2,3,4-tetrahydroquinoline – Chiral Scaffold Identity and Procurement Baseline


(R)-4-Phenyl-1,2,3,4-tetrahydroquinoline (CAS 1335558-05-8, C₁₅H₁₅N, MW 209.29) is the single (R)-enantiomer of the 4-phenyl-substituted 1,2,3,4-tetrahydroquinoline scaffold . This chiral tetrahydroquinoline (THQ) bears a stereogenic center at the C4 position and belongs to a privileged structural class found in numerous bioactive natural products and pharmaceuticals, including FSH receptor antagonists, CETP inhibitors, and hepatoprotective agents [1]. The racemic mixture (CAS 30290-78-9) and the individual (R)-enantiomer are distinct procurement entities; the (R)-form is specifically required for applications demanding defined absolute stereochemistry, as biological activity within this scaffold class is frequently enantiomer-dependent [2].

Why Racemic or (S)-Configured 4-Phenyl-THQ Cannot Substitute the (R)-Enantiomer in Stereochemically Defined Applications


Generic substitution of the (R)-enantiomer with racemic 4-phenyl-1,2,3,4-tetrahydroquinoline (CAS 30290-78-9) or the (S)-enantiomer fails because stereochemistry at the C4 position is a critical determinant of molecular recognition in both biological and catalytic systems. QSAR analysis of 6-amino-4-phenyltetrahydroquinoline-based FSH receptor antagonists demonstrated that the spatial orientation of the 4-phenyl substituent directly governs ligand-receptor hydrophobic interactions, and an unsubstituted 4-phenyl ring in the correct configuration is structurally favorable for antagonist potency [1]. In biocatalytic processing, the engineered amine oxidase variant CHAO Y215H/Y214S exhibits an enantiomeric ratio E > 200 in favor of the (R)-configuration, meaning the (S)-enantiomer is processed with dramatically different efficiency [2]. Furthermore, the Rueping asymmetric transfer hydrogenation methodology established that the absolute configuration of 4-aryl-THQ products is R, confirmed by X-ray crystallography, and that enantiomeric composition (ee) varies substantially with substrate substitution pattern [3]. These data collectively demonstrate that stereochemical identity is not interchangeable; substitution with the wrong enantiomer or racemate introduces uncontrolled variables in binding, catalysis, and downstream functional assays.

Quantitative Differentiation Evidence for (R)-4-Phenyl-1,2,3,4-tetrahydroquinoline Versus Comparators


Biocatalytic (R)-Enantioselectivity: E > 200 for 4-Phenyl-THQ Resolution vs. Wild-Type Enzyme Baseline

The engineered cyclohexylamine oxidase variant CHAO Y215H/Y214S resolves racemic 4-phenyl-1,2,3,4-tetrahydroquinoline (1a) with superior (R)-stereoselectivity, achieving an enantiomeric ratio E > 200 [1]. This represents a 13-fold improvement in specific activity (0.14 U/mg) compared to wild-type CHAO, which showed negligible activity and stereoselectivity toward 4-substituted THQs [1]. In contrast, the monoamine oxidase PfMAO1 from Pseudomonas fluorescens Pf0-1 exhibits opposite enantioselectivity, preferentially processing the (S)-enantiomer [1]. This enantiodivergent system enables production of either enantiomer in optically pure form (ee > 99% for resolved products) but with fundamentally different enzyme requirements for each configuration [1].

Biocatalysis Kinetic resolution Enantioselective synthesis

Asymmetric Transfer Hydrogenation: 4-Phenyl-THQ Access with Up to 96% Yield and 73–92% ee vs. No Prior Direct Catalytic Route

The Rueping protocol (BINOL phosphoric acid 3l, Hantzsch ester 4d, 50 °C) provides the first direct catalytic asymmetric route to 4-substituted tetrahydroquinolines [1]. For 4-aryl-substituted derivatives, the method delivers yields of 77–98% and enantiomeric excesses of 73–92% across 10 substrates (Table 3, entries 8–17) [1]. Specifically, the 7-chloro-4-phenyl derivative (6a) was obtained in 96% yield with 73% ee, and the absolute configuration was confirmed as (R) by X-ray crystallography of derivative 6j [1]. Prior to this work, no general catalytic asymmetric route existed for 4-substituted THQs; syntheses required multi-step sequences [1]. The BINOL phosphoric acid catalyst 3l bearing triphenylsilyl substituents proved superior to catalysts with acetylene-bridge linkers (3j, 3k), which provided insufficient steric shielding and yielded poor enantioselectivity [1].

Organocatalysis Asymmetric synthesis Tetrahydroquinoline

QSAR-Validated 4-Phenyl Ring Requirement: Unsubstituted Phenyl Superior to Substituted Analogs for FSH Receptor Antagonism

A QSAR investigation of 6-amino-4-phenyltetrahydroquinoline derivatives as FSH receptor antagonists established that an unsubstituted 4-phenyl ring on the tetrahydroquinoline scaffold is structurally favorable for antagonistic activity [1]. The derived QSAR model (positive coefficient of ClogP) demonstrated that more hydrophobic ligands exhibit greater FSH receptor antagonistic efficacy, confirming the presence of a lipophilic binding pocket [1]. Among the congeneric series, the lead antagonist 10 exhibited submicromolar IC₅₀ in a rat granulosa cell assay and significantly inhibited follicle growth and ovulation in an ex vivo mouse model [2]. Compound 1, bearing the unsubstituted 4-phenyl-THQ core, selectively inhibited [¹²⁵I]hFSH binding with an IC₅₀ of 5.4 ± 2.3 μM [2]. The QSAR analysis further identified an amide linkage at the 6-position as conducive to activity, while modifications to the 4-phenyl ring generally reduced potency unless specifically optimized [1].

QSAR FSH receptor antagonist Medicinal chemistry

Hepatoprotective Differentiation: 4-Phenyltetrahydroquinoline Derivative Cpd 2a Achieves Fibrosis Score F0–F1, Comparable to Silymarin (F0), Without CYP2E1 Inhibition

In a CCl₄-induced hepatotoxicity rat model (CCl₄ 1 mL/kg i.p. every 72 h for 14 days), the 4-phenyltetrahydroquinoline derivative Cpd 2a (25 mg/kg/day p.o.) achieved a fibrosis score of F0–F1, approaching the silymarin positive control group (F0), while the untreated hepatotoxicity group scored F4 (cirrhosis) [1]. Crucially, 4-phenyltetrahydroquinoline derivatives (1a, 1b, 2a, 2b) acted through a mechanism distinct from silymarin: the THQ derivatives showed no significant effect on CYP2E1 enzyme activity, whereas silymarin exerted substantial CYP2E1 inhibition [1]. Instead, the THQ compounds significantly suppressed autophagy-related proteins Beclin-1 and LC3B [1]. All four compounds significantly reduced serum ALT, AST, ALP, and total bilirubin compared to the hepatotoxicity group, and restored MDA, GSH, TNF-α, TGF-β, and BAX/BCL2 ratio toward normal levels [1]. The Sorour 2024 ACS Omega study independently confirmed that chlorinated and nonchlorinated 4-phenyl-THQ derivatives lack the hepatotoxicity of their structural inspiration, tacrine [2].

Hepatoprotection Liver fibrosis Autophagy inhibition

Enantiomeric Integrity in Procurement: (R)-Enantiomer (CAS 1335558-05-8) vs. Racemate (CAS 30290-78-9) – Distinct CAS Registry and 169-Patent Scaffold Landscape

The (R)-enantiomer of 4-phenyl-1,2,3,4-tetrahydroquinoline is registered under a distinct CAS number (1335558-05-8) from the racemate (30290-78-9), reflecting its status as a separately characterized chemical entity . The 4-phenyl-THQ scaffold (InChIKey YUEVNAMKBJHWDG-UHFFFAOYSA-N) appears in 169 patents, spanning FSH receptor antagonists, CETP inhibitors for dyslipidemia, hepatoprotective agents, and antimicrobial applications [1]. Within the CETP inhibitor patent space, the tetrahydroquinoline core with 4-aryl substitution is explicitly claimed as the pharmacophoric scaffold for raising HDL cholesterol and lowering LDL cholesterol [2]. The (R)-enantiomer is commercially available from multiple suppliers (e.g., LeYan catalog 2444850) with specifications distinguishing it from the racemic mixture . Fluorochem supplies the racemate (CAS 30290-78-9) at 97% purity with one asymmetric atom ; procurement of the (R)-enantiomer requires verification of enantiomeric purity, which for the racemate is not controlled.

Chiral procurement Patent landscape CAS registry

Defined Research and Industrial Application Scenarios for (R)-4-Phenyl-1,2,3,4-tetrahydroquinoline Based on Quantitative Differentiation Evidence


Stereochemically Defined FSH Receptor Antagonist Lead Optimization

The (R)-4-phenyl-THQ scaffold serves as the validated core for synthesizing 6-amino-4-phenyltetrahydroquinoline-based FSH receptor antagonists. QSAR evidence confirms that the unsubstituted 4-phenyl ring in the correct configuration provides optimal hydrophobic interaction with the receptor's lipophilic pocket [3]. Researchers should procure the (R)-enantiomer (CAS 1335558-05-8) rather than the racemate to avoid confounding SAR interpretation, as stereochemistry at C4 directly influences ligand-receptor complementarity [3]. The lead compound in this series (antagonist 10) achieved submicromolar IC₅₀ in rat granulosa cell assays and inhibited ovulation ex vivo, demonstrating the translational relevance of this scaffold [4].

Biocatalytic Process Development for Enantiopure 4-Aryl-THQ Production

For industrial biocatalytic production of enantiopure (R)-4-aryl-tetrahydroquinolines, the engineered CHAO Y215H/Y214S variant provides an E > 200 resolution system validated specifically on the 4-phenyl-THQ model substrate [3]. The 13-fold activity enhancement over wild-type enzyme and the >99% ee achievable for the resolved (R)-product make this the method of choice for preparative-scale enantiomer production [3]. The enantiodivergent nature of the system—where PfMAO1 provides the (S)-enantiomer—offers complementary access to both enantiomers from the same racemic starting material, a feature not achievable with wild-type amine oxidases [3].

Non-Hepatotoxic Tacrine Analog Development with Autophagy-Targeting Mechanism

The 4-phenyltetrahydroquinoline scaffold, when elaborated to 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives (e.g., Cpd 2a), provides hepatoprotective efficacy (fibrosis score F0–F1) approaching silymarin (F0) without inhibiting CYP2E1 [3]. This mechanistic differentiation is critical for liver fibrosis programs seeking to avoid CYP2E1-mediated drug-drug interactions. The scaffold's origin as a non-hepatotoxic tacrine analog further supports its safety differentiation: tacrine is hepatotoxic; the 4-phenyl-THQ derivatives are not, and instead display hepatoprotective effects through autophagy inhibition (Beclin-1 and LC3B suppression) [3][4].

Asymmetric Organocatalytic Synthesis Methodology Using BINOL Phosphoric Acid Catalysts

The Rueping protocol using chiral BINOL phosphoric acid 3l with triphenylsilyl substituents remains the benchmark direct catalytic asymmetric route to (R)-4-substituted tetrahydroquinolines, delivering 77–98% yield and 73–92% ee across a broad aryl substrate scope [3]. The methodology is specifically validated for gram-scale application and provides the (R)-configuration as confirmed by X-ray crystallography [3]. Procurement of the (R)-enantiomer from this synthetic route, or use of the enantiopure product as a chiral building block for further derivatization (e.g., at the 6-position for FSH antagonist synthesis or at the 2-position for hepatoprotective agents), leverages the full scope of this privileged scaffold [3][4].

Quote Request

Request a Quote for (R)-4-phenyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.